molecular formula C16H15BrO3 B8725305 2-Bromo-1,2-bis(4-methoxyphenyl)ethanone CAS No. 27895-95-0

2-Bromo-1,2-bis(4-methoxyphenyl)ethanone

Cat. No.: B8725305
CAS No.: 27895-95-0
M. Wt: 335.19 g/mol
InChI Key: BJCIJTYQFAOPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1,2-bis(4-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C16H15BrO3 and its molecular weight is 335.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27895-95-0

Molecular Formula

C16H15BrO3

Molecular Weight

335.19 g/mol

IUPAC Name

2-bromo-1,2-bis(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H15BrO3/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15H,1-2H3

InChI Key

BJCIJTYQFAOPCE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 1,2 Bis 4 Methoxyphenyl Ethanone and Its Analogues

Direct Bromination Approaches for the Ethanone (B97240) Core

Direct α-bromination of the ethanone core of 1,2-bis(4-methoxyphenyl)ethanone involves the selective replacement of a hydrogen atom on the carbon adjacent to the carbonyl group with a bromine atom. This transformation can be achieved through several strategic approaches, primarily categorized as regioselective α-bromination and oxidative bromination techniques. The choice of method depends on factors such as substrate reactivity, desired selectivity, and reaction conditions.

Regioselective α-bromination aims to install a bromine atom specifically at the carbon positioned between the carbonyl and the second p-methoxyphenyl group. This selectivity is typically achieved by manipulating the reaction mechanism, primarily through acid-catalyzed or base-mediated pathways that proceed via distinct reactive intermediates.

Acid-catalyzed bromination of ketones is a widely employed method that proceeds through an enol intermediate. masterorganicchemistry.comwikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-hydrogens and facilitates the formation of the corresponding enol. nih.govchemtube3d.com This enol, acting as a nucleophile, then attacks an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-brominated product. masterorganicchemistry.com

A key characteristic of this mechanism is that the rate-limiting step is typically the formation of the enol. libretexts.org Consequently, the reaction rate is dependent on the concentration of the ketone and the acid catalyst but is often independent of the halogen concentration. libretexts.org This kinetic profile implies that various halogenating agents (chlorine, bromine, iodine) would react at the same rate for a given substrate under these conditions. libretexts.org In the case of unsymmetrical ketones, acid-catalyzed halogenation generally results in the bromination of the more substituted α-carbon. wikipedia.org Various acids, including hydrobromic acid (HBr) and acetic acid (AcOH), can be used to facilitate this transformation. masterorganicchemistry.com

Table 1: Conditions for Acid-Catalyzed α-Bromination of Ketones

Catalyst/ReagentSubstrate TypeSolventKey Observations
Br₂ / Acetic AcidAcetoneAcetic AcidClassic example of acid-catalyzed α-bromination. chemtube3d.com
Br₂ / HBrAcetophenone1,4-DioxaneUsed in a continuous flow procedure for high yield. nih.gov
Pyridine hydrobromide perbromideAcetophenone derivativesAcetic AcidEffective for various substituted acetophenones. nih.gov

Under basic conditions, the α-bromination of ketones proceeds through an enolate intermediate. wikipedia.orgchemtube3d.com A base, such as hydroxide (B78521), removes an α-proton from the ketone to form a nucleophilic enolate anion. chemtube3d.com This enolate then attacks molecular bromine, yielding the α-bromoketone. chemtube3d.com

Unlike the acid-catalyzed route, base-mediated halogenation can be difficult to control for achieving mono-substitution. The introduction of an electron-withdrawing halogen atom at the α-position increases the acidity of the remaining α-hydrogens. wikipedia.org This makes subsequent deprotonation and halogenation steps faster than the initial one, often leading to polyhalogenated products. wikipedia.org For methyl ketones, this can result in the haloform reaction. wikipedia.org However, for a substrate like 1,2-bis(4-methoxyphenyl)ethanone, which lacks a methyl group and possesses significant steric bulk, careful control of stoichiometry and reaction conditions may allow for the isolation of the mono-brominated product.

Table 2: Conditions for Base-Mediated α-Bromination of Ketones

BaseSubstrate TypeSolventKey Observations
NaOH (aq)AcetoneWaterReaction proceeds via an enolate anion; can lead to polybromination. wikipedia.orgchemtube3d.com
DBUAryl KetonesMeCNUsed in a one-pot cascade transformation involving NBS. lnu.edu.cn

Oxidative bromination methods provide an alternative to the direct use of molecular bromine, which can be hazardous to handle. These techniques generate the electrophilic bromine species in situ from a more stable bromide source, enhancing safety and control over the reaction.

The in situ generation of bromine can be accomplished using a combination of a bromide salt (e.g., NaBr, KBr, HBr) and a suitable oxidizing agent. organic-chemistry.orggoogle.com A common system involves the use of hydrogen peroxide (H₂O₂) to oxidize hydrobromic acid (HBr), producing bromine and water. google.com This approach is environmentally benign as the only byproduct is water. google.com The reaction can be performed by mixing the ketone with a small amount of HBr and then adding H₂O₂. google.com Alternatively, mixtures of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) can be used to generate bromine under acidic conditions. researchgate.net These methods offer high atom economy and utilize inexpensive and readily available reagents. researchgate.net

Table 3: Examples of Oxidative Bromination Systems

Bromide SourceOxidantSubstrate TypeKey Features
HBr (aq)H₂O₂1-ArylethanonesEfficient bromination in dioxane. organic-chemistry.org
KBrH₂O₂ / HClActive Methylene CompoundsChemoselective bromination at room temperature. organic-chemistry.org
NaBr / NaBrO₃AcidAlkenes, Alkynes, KetonesHighly stereoselective and regioselective system. researchgate.net

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of carbonyl compounds. wikipedia.orgnih.gov It is a convenient and safer crystalline solid source of electrophilic bromine compared to liquid Br₂. acgpubs.org The reaction of ketones with NBS can be promoted by acid catalysis, following a mechanism similar to that with Br₂ where the acid facilitates enol formation. wikipedia.org

The choice of solvent and catalyst is crucial for the success and selectivity of NBS brominations. Acetonitrile has been shown to be an effective solvent for the ring bromination of activated aromatic compounds with NBS. mdma.ch For the α-bromination of aralkyl ketones, catalysts such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂) or montmorillonite (B579905) K-10 clay can provide high yields under mild conditions. researchgate.net The use of a catalyst like KH₂PO₄ in ethanol (B145695) has also been reported as an environmentally benign procedure for regioselective monobromination of ketones. acgpubs.org These solid-supported or heterogeneous catalysts simplify product isolation and can often be recycled. acgpubs.orgnih.gov

Table 4: Selected Conditions for α-Bromination using NBS

Catalyst / PromoterSubstrate TypeSolventKey Features
Acid CatalysisCarbonyl DerivativesVariousPreferred method for high yields with few side-products. wikipedia.org
Montmorillonite K-10Aralkyl KetonesMethanolProvides α-monobrominated products with excellent yields. researchgate.net
Active Al₂O₃Aralkyl KetonesMethanolSubstrate-directed regioselectivity, short reaction times. nih.gov
KH₂PO₄Aralkyl KetonesEthanolEco-friendly method with a recyclable catalyst. acgpubs.org

Catalytic Systems in Bromination Reactions

Catalysis offers a powerful tool for the selective and efficient synthesis of α-bromoketones. Both transition metals and small organic molecules have been successfully employed to catalyze the α-bromination of ketone scaffolds, providing routes to compounds such as 2-Bromo-1,2-bis(4-methoxyphenyl)ethanone.

Transition Metal Catalysis in α-Halogenation

Transition metal catalysis provides efficient and selective methods for the α-halogenation of ketones. Various metals have been shown to be effective, often allowing for milder reaction conditions and improved yields compared to non-catalytic methods.

Copper (II) triflate (Cu(OTf)₂) has been utilized as a catalyst for the α-bromination of aromatic ketones. This method generally results in α-bromoketones in yields ranging from 65–89%. However, a notable drawback is the formation of α,α-dibromoketones as a minor byproduct, which can complicate purification and reduce the yield of the desired monobrominated product. A related and direct synthesis of a similar compound, 2-bromo-1-(4-methoxyphenyl)ethanone, has been achieved by refluxing 4-methoxyacetophenone with cupric bromide in ethyl acetate (B1210297).

In a different approach, titanium dioxide (TiO₂) nanoparticles have been developed as a catalyst for the bromination and chlorination of aromatic ketones. In conjunction with N-halosuccinimides (NXS) and t-butyl hydrogen peroxide (TBHP), this system provides good to excellent yields of α-haloketones with the advantage of short reaction times.

Furthermore, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been shown to catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones. This reaction transforms a range of aryl, heteroaryl, and alkyl substituted α,β-unsaturated ketones into the corresponding α-bromo-β-azido ketones with high yields and excellent stereoselectivities. The catalytic system is also applicable to chloroazidation and iodoazidation reactions.

Catalyst SystemSubstrate TypeKey FeaturesYield Range
Cu(OTf)₂Aromatic KetonesCatalyzes α-bromination.65-89%
TiO₂ Nanoparticles / NXS / TBHPAromatic KetonesShort reaction times, good to excellent yields.Good to Excellent
Chiral N,N'-dioxide/Fe(OTf)₂α,β-Unsaturated KetonesHigh diastereo- and enantioselectivity for bromoazidation.High
Organocatalytic Approaches to Bromination

Organocatalysis has emerged as a powerful strategy for the asymmetric α-functionalization of carbonyl compounds, including bromination. These methods avoid the use of metals and often provide high levels of stereocontrol.

The first enantioselective organocatalytic α-bromination of both aldehydes and ketones has been reported, demonstrating the versatility of this approach. For ketones, a C₂-symmetric imidazolidine (B613845) catalyst can afford α-brominated products with enantiomeric excesses up to 94%. wikipedia.orgnih.gov This methodology typically involves the reaction of the ketone with a bromine source in the presence of a chiral amine catalyst. wikipedia.orgnih.gov

The reaction proceeds through the formation of an enamine intermediate from the ketone and the chiral secondary amine catalyst. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), followed by hydrolysis to regenerate the catalyst and yield the α-brominated ketone. numberanalytics.com The stereochemical outcome of the reaction is controlled by the chiral environment provided by the catalyst.

Different catalysts have been optimized for different substrates. For example, while C₂-symmetric diphenylpyrrolidine catalysts are effective for the α-bromination of aldehydes (up to 96% ee), imidazolidine-based catalysts have proven successful for ketones. wikipedia.orgnih.gov

Catalyst TypeSubstrateKey OutcomeReported Enantiomeric Excess (ee)
C₂-Symmetric ImidazolidineKetonesEnantioselective α-brominationUp to 94%
C₂-Symmetric DiphenylpyrrolidineAldehydesEnantioselective α-brominationUp to 96%

Indirect Synthetic Routes via Functional Group Interconversion

Beyond the direct bromination of a pre-existing ethanone scaffold, this compound and its analogues can be accessed through various indirect routes. These methods rely on the strategic transformation of other functional groups into the target α-bromoketone structure.

Conversion from β-Hydroxycarbonyl Compounds

An efficient one-pot transformation allows for the synthesis of α-brominated 1,3-dicarbonyl compounds from β-hydroxycarbonyl precursors. This method utilizes molybdenum dioxide dichloride (MoO₂Cl₂) as a catalyst in the presence of N-bromosuccinimide (NBS). lookchem.com The reactions are conducted under mild conditions and generally provide good yields. A key advantage of this methodology is its selectivity, as no bromination is observed at benzylic or allylic positions. lookchem.com This approach is particularly useful for creating complex α-brominated structures from readily available aldol-type products.

Transformation from Olefinic Precursors

Olefinic compounds serve as versatile precursors for the synthesis of α-bromoketones. A mild and selective method involves the direct conversion of olefins into the corresponding α-bromo ketones using o-iodoxybenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide. lookchem.com

For a compound like this compound, a relevant olefinic precursor would be a stilbene (B7821643) analogue, specifically 1,2-bis(4-methoxyphenyl)ethene. The synthesis of stilbenes can be achieved through various methods, including Wittig-type reactions and palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reaction.

Once the stilbene precursor is obtained, it can be subjected to bromination. The reaction of trans-stilbene (B89595) with bromine typically leads to the formation of 1,2-dibromo-1,2-diphenylethane (B1143902) through an electrophilic addition mechanism. This dibromo intermediate could then potentially be converted to the target α-bromoketone through subsequent oxidation and rearrangement steps, though this represents a multi-step sequence. A more direct, one-pot synthesis of α-bromoketones from olefins has been developed using a bromide/bromate couple as a non-hazardous brominating agent.

Multi-Component Reactions (MCRs) Incorporating the Ethanone Scaffold

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, are highly efficient for building molecular complexity. While direct MCRs for the synthesis of this compound are not prominently documented, MCRs are instrumental in synthesizing complex structures from simpler ketone scaffolds.

The Ugi reaction is a prime example of a four-component reaction that utilizes a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. This reaction is highly versatile and can accommodate a wide range of ketones, including cyclic, acyclic, and functionalized variants, thereby incorporating the ethanone scaffold into a more complex, peptide-like structure. Although the Ugi reaction does not directly yield an α-bromoketone, it demonstrates how the core ketone functionality is a key building block in the convergent synthesis of diverse molecular architectures. The products of such reactions can then be subjected to further chemical modifications.

Similarly, other MCRs, such as the Hantzsch pyrrole (B145914) synthesis, utilize α-haloketones as one of the key components, reacting them with a β-dicarbonyl compound and an amine to form substituted pyrroles. researchgate.net This highlights the synthetic utility of the α-haloketone scaffold as a building block in the rapid assembly of heterocyclic systems.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of this compound, a compound with two adjacent stereocenters, requires precise control over the reaction pathways. Stereoselective synthesis methodologies are employed to selectively produce the desired stereoisomer, which is crucial in fields such as medicinal chemistry and materials science. Key strategies include asymmetric catalysis, the use of chiral auxiliaries, and the manipulation of reaction conditions to achieve diastereoselective control.

Asymmetric Catalysis for Chiral α-Bromoketones

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds, including chiral α-bromoketones. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of a chiral product from a prochiral or racemic substrate.

One major approach is the direct enantioselective α-bromination of a ketone precursor, such as 1,2-bis(4-methoxyphenyl)ethanone (deoxyanisoin). Organocatalysis has emerged as a successful method for such transformations. Chiral amines, like specific diphenylpyrrolidine or imidazolidinone derivatives, can catalyze the reaction between the ketone and a bromine source (e.g., N-bromosuccinimide, NBS) to yield the α-bromoketone with high enantioselectivity. rsc.org The catalyst forms a chiral enamine intermediate with the ketone, which then reacts stereoselectively with the electrophilic bromine. This method allows for the creation of the α-bromo stereocenter with a specific configuration.

Another advanced catalytic method involves the stereoconvergent cross-coupling of racemic α-bromoketones with arylmetal reagents. nih.gov This technique is particularly relevant for synthesizing α-arylketones, which are structurally analogous to the target molecule. In this process, a nickel catalyst paired with a chiral ligand can couple a racemic mixture of a secondary α-bromoketone with an arylzinc reagent. nih.gov The reaction proceeds under mild conditions and can generate tertiary stereocenters with high enantiomeric excess (ee). nih.gov This method is powerful because it starts from a racemic mixture and converts it into a single enantiomer of the product, effectively "upgrading" the stereochemical purity.

Table 1: Examples of Asymmetric Catalysis for α-Halogenated Ketones This table presents representative data for catalytic methods applicable to the synthesis of chiral α-haloketones, based on findings for analogous structures.

Catalyst TypeSubstrate TypeReagentEnantiomeric Excess (ee)Reference
Chiral DiphenylpyrrolidineAldehydesN-Bromosuccinimide (NBS)Up to 96% rsc.org
Chiral ImidazolidineKetonesN-Bromosuccinimide (NBS)Up to 94% rsc.org
NiCl₂·glyme / Chiral LigandRacemic α-BromoketonesArylzinc reagentsHigh nih.gov

Chiral Auxiliary-Mediated Synthetic Pathways

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. sigmaaldrich.com This is a reliable and well-established method for asymmetric synthesis. scielo.org.mx

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control either the introduction of the bromine atom or the formation of one of the carbon-carbon bonds that establishes the 1,2-diaryl framework. For instance, a carboxylic acid precursor could be coupled with a chiral auxiliary, such as an Evans oxazolidinone or pseudoephenamine. scielo.org.mxnih.gov

The resulting chiral imide or amide can then undergo highly diastereoselective alkylation or arylation. For example, the enolate of the chiral amide could be reacted with a 4-methoxybenzyl halide to establish one of the stereocenters. Subsequent α-bromination would be directed by the existing stereocenter and the chiral auxiliary, followed by removal of the auxiliary to yield the target chiral α-bromoketone. Pseudoephenamine is a particularly effective auxiliary for directing alkylation reactions to form quaternary and, by extension, sterically hindered tertiary carbon centers. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryAuxiliary ClassTypical ApplicationReference
(S)-4-Benzyl-2-oxazolidinoneEvans OxazolidinoneDiastereoselective alkylation, aldol (B89426) reactions scielo.org.mx
(1S,2S)-(+)-PseudoephedrineAmino Alcohol DerivativeDiastereoselective alkylation of amides sigmaaldrich.com
(1S,2S)-PseudoephenamineAmino Alcohol DerivativeDiastereoselective alkylation, formation of quaternary centers nih.gov
(R)-(+)-2-Methyl-2-propanesulfinamideSulfinamideSynthesis of chiral amines sigmaaldrich.com

Diastereoselective Control in Reaction Pathways

When a molecule already contains a stereocenter, the formation of a second stereocenter can be influenced by the first, leading to a preference for one diastereomer over another. This is known as diastereoselective control. In the synthesis of this compound, achieving diastereoselectivity is key to obtaining a single diastereomer (e.g., syn or anti).

If starting from chiral 1,2-bis(4-methoxyphenyl)ethan-1-ol, a subsequent bromination reaction (for example, using NBS or PBr₃) would be diastereoselective. The existing hydroxyl-bearing stereocenter would direct the incoming bromine atom to a preferred face of the molecule, influenced by steric hindrance and electronic factors of the transition state.

Alternatively, a diastereoselective aldol reaction between 4-methoxybenzaldehyde (B44291) and an enolate derived from a chiral α-(4-methoxyphenyl) acetic acid derivative could establish the 1,2-diarylethanone backbone. The choice of enolate (Z or E), metal counterion, and reaction conditions can strongly influence the syn/anti ratio of the resulting aldol adduct. Subsequent conversion of the hydroxyl group to a bromide would furnish the target compound. The stereochemical outcome of such nucleophilic additions is often rationalized using predictive models like the Felkin-Ahn or Cram-chelation models, which consider the steric and electronic interactions of the substituents on the existing chiral center.

Inability to Generate Article on "this compound" Due to Lack of Specific Data

It is not possible to generate a scientifically accurate article on the chemical compound “this compound” based on the provided outline and available research data. A thorough search of scientific literature did not yield specific experimental data regarding the reactivity and mechanistic investigations for this particular compound.

The available research and search results consistently refer to a structurally different, though related, compound: 2-Bromo-1-(4-methoxyphenyl)ethanone . This molecule, also known as 4-methoxyphenacyl bromide, contains only one 4-methoxyphenyl (B3050149) group attached to the carbonyl carbon.

Structural Differences and Reactivity Implications:

Requested Compound: this compound features two 4-methoxyphenyl groups. One is bonded to the carbonyl carbon, and the second is bonded to the same carbon atom as the bromine. This makes the brominated carbon a tertiary, benzylic center, which would significantly influence its reactivity due to steric hindrance and electronic effects.

Compound in Literature: 2-Bromo-1-(4-methoxyphenyl)ethanone has a primary carbon atom bonded to the bromine.

Due to these significant structural differences, the reaction mechanisms (including SN1, SN2, and SN2' pathways), reaction rates, and product distributions would not be interchangeable between the two compounds. Applying data from the simpler, primary bromide to the more complex, tertiary bromide would be scientifically inaccurate and speculative.

Given the strict instructions to generate a "thorough, informative, and scientifically accurate" article focusing "solely on the requested topics" for "this compound," the absence of specific data for this exact compound prevents the fulfillment of this request. Proceeding would require extrapolation of data from a non-isomeric, structurally distinct molecule, which would violate the core principles of scientific accuracy.

Reactivity and Mechanistic Investigations of 2 Bromo 1,2 Bis 4 Methoxyphenyl Ethanone

Reactions Involving the Ketone Carbonyl Group

Condensation Reactions (e.g., Aldol (B89426), Wittig, Mannich Variants)

The carbonyl group in 2-Bromo-1,2-bis(4-methoxyphenyl)ethanone serves as a primary site for various condensation reactions. While specific studies on this exact compound are not prevalent, its reactivity can be inferred from the established principles of related reactions.

The Wittig reaction , which converts aldehydes and ketones into alkenes, is a plausible transformation for this substrate. libretexts.orgwikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) attacking the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org The reaction proceeds through a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. libretexts.orglibretexts.org For this compound, this would result in the formation of a sterically hindered 1,1-disubstituted alkene, with the location of the new double bond being definitively fixed. libretexts.org

Aldol-type condensations involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can subsequently dehydrate. magritek.comazom.com For this compound to act as the nucleophilic component, a base would need to abstract the α'-hydrogen (the methine proton). The resulting enolate could then react with an aldehyde or ketone. However, the steric bulk imposed by the two 4-methoxyphenyl (B3050149) groups might hinder this reaction pathway.

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound (like a ketone), formaldehyde, and a primary or secondary amine. Similar to the Aldol reaction, it would require the formation of an enol or enolate from the α'-position of this compound.

Elimination Reactions to Form Unsaturated Systems

The presence of a bromine atom alpha to the carbonyl group and a hydrogen atom on the adjacent carbon (α'-position) makes this compound a suitable substrate for dehydrobromination. This elimination reaction yields an α,β-unsaturated ketone, a valuable synthetic intermediate. The reaction involves the removal of hydrogen bromide (HBr) from the molecule, typically facilitated by a base, to introduce a carbon-carbon double bond conjugated with the carbonyl group. The resulting product would be 1,2-bis(4-methoxyphenyl)prop-2-en-1-one. The stability of this conjugated system provides a thermodynamic driving force for the reaction.

Dehydrobromination can proceed through two primary mechanisms: bimolecular elimination (E2) and unimolecular elimination (E1). lumenlearning.comnumberanalytics.com The operative pathway is highly dependent on the reaction conditions, including the nature of the substrate, the strength and concentration of the base, and the solvent. masterorganicchemistry.com

The E2 mechanism is a single, concerted step where the base abstracts the α'-proton simultaneously with the departure of the bromide leaving group. numberanalytics.comksu.edu.sa This pathway exhibits second-order kinetics, as its rate depends on the concentrations of both the substrate and the base. lumenlearning.comlibretexts.org Strong, non-bulky bases like hydroxide (B78521) or alkoxides favor the E2 mechanism. ksu.edu.saiitk.ac.in For the reaction to occur, a specific stereochemical arrangement is required where the α'-hydrogen and the bromine atom are anti-periplanar to each other, allowing for efficient orbital overlap in the transition state to form the new π-bond. ksu.edu.sa

The E1 mechanism is a two-step process. numberanalytics.com The first and rate-determining step is the unimolecular dissociation of the carbon-bromine bond to form a carbocation intermediate. lumenlearning.commasterorganicchemistry.com This intermediate is then rapidly deprotonated by a base (which can be a weak base, like the solvent) at the α'-carbon to form the alkene. ksu.edu.sa The rate of the E1 reaction is first-order, depending only on the substrate concentration. masterorganicchemistry.com This pathway is favored by conditions that stabilize the carbocation intermediate, such as polar protic solvents, and the use of weak or low concentrations of base. iitk.ac.in In the case of this compound, the secondary carbocation formed upon bromide departure would be significantly stabilized by resonance with the adjacent p-methoxyphenyl group and the carbonyl system, making the E1 pathway plausible under appropriate conditions.

FeatureE1 MechanismE2 Mechanism
KineticsFirst-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Base])
MechanismTwo steps, via carbocation intermediateOne concerted step
Base RequirementWeak base is sufficientStrong base required
StereochemistryNo specific requirementRequires anti-periplanar alignment
Favored byPolar protic solvents, stable carbocationHigh concentration of strong, non-hindered base

Rearrangement Reactions

The classic Pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone or aldehyde. wikipedia.orgijfmr.com The mechanism involves the protonation of one hydroxyl group, its departure as water to form a carbocation, and a subsequent 1,2-migratory shift of an alkyl or aryl group to the carbocation center. masterorganicchemistry.comorganic-chemistry.org The driving force is the formation of a more stable resonance-stabilized oxonium ion, which upon deprotonation yields the final carbonyl compound. uomustansiriyah.edu.iq

While this compound is not a diol, a derivative could undergo a similar rearrangement. For instance, reduction of the ketone functionality would yield 2-bromo-1,2-bis(4-methoxyphenyl)ethanol. Treatment of this bromo-alcohol with a Lewis acid could induce the loss of the bromide ion to generate a carbocation. This carbocation is positioned adjacent to a carbon bearing a hydroxyl group and a p-methoxyphenyl group. A 1,2-migration of the p-methoxyphenyl group would lead to a protonated ketone, which upon deprotonation would yield bis(4-methoxyphenyl)acetaldehyde. The migratory aptitude in such diaryl systems is influenced by the electronic properties of the substituents on the aromatic rings. masterorganicchemistry.com Research on the related compound 1,2-di-(p-methoxyphenyl)-ethane-1,2-diol has shown its transformation into deoxybenzoin (B349326) under acidic conditions, demonstrating the feasibility of rearrangements in this structural framework. africaresearchconnects.com

The Favorskii rearrangement is the reaction of α-halo ketones with a base to form carboxylic acid derivatives, often with skeletal rearrangement. wikipedia.orgddugu.ac.in For α-halo ketones with an acidic α'-proton, the mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. adichemistry.com

Given its structure, this compound is a prime candidate for this reaction. The proposed mechanism is as follows:

A base, typically an alkoxide like sodium methoxide, abstracts the acidic α'-proton to form an enolate. adichemistry.com

The enolate undergoes an intramolecular SN2 reaction, where the enolate attacks the carbon bearing the bromine, displacing the bromide ion to form a highly strained 1,2-bis(4-methoxyphenyl)cyclopropanone intermediate. wikipedia.org

The nucleophilic base (alkoxide) then attacks one of the carbonyl carbons of the cyclopropanone ring.

The three-membered ring opens to relieve ring strain, typically cleaving the bond that leads to the more stable carbanion. The resulting carbanion is then protonated by the solvent (e.g., alcohol) to yield the final product, which would be an ester of 2,3-bis(4-methoxyphenyl)propanoic acid. adichemistry.com

If the α'-carbon lacks a proton, an alternative "quasi-Favorskii" mechanism can occur, which involves nucleophilic addition to the carbonyl followed by a concerted migration and halide displacement, but this is not the expected pathway for the title compound. wikipedia.org

Oxidative Rearrangements of Diaryl Ketones

The oxidative rearrangement of ketones represents a significant class of reactions in organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. nih.gov In the context of diaryl ketones, particularly α,β-unsaturated diaryl ketones, these reactions often proceed through a sequential carbon-carbon bond cleavage and rearrangement, leading to novel chemical structures. nih.govacs.org A prominent example of this transformation is the synthesis of 1,2-diaryl diketones, which are valuable backbones for various medicinally important molecules. nih.gov

One established method involves an iodine-mediated oxidative rearrangement of α,β-unsaturated diaryl ketones. nih.gov This metal-free process typically utilizes a combination of iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP). nih.govacs.org The proposed mechanism for this reaction involves an oxidative aryl migration followed by the cleavage of a C-C bond. nih.govacs.org This transformation is versatile, tolerating a wide range of functional groups on the aromatic rings. nih.gov The presence of electron-donating groups, such as methoxy (B1213986) substituents, has been observed to facilitate the oxidative rearrangement process effectively. nih.govacs.org

Another approach employs hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), to induce a 1,2-aryl C-C migration in α,β-unsaturated diaryl ketones. researchgate.net This oxidative-skeletal rearrangement leads to the formation of α-aryl-β,β-ditosyloxy ketones. researchgate.net These transformations highlight the utility of oxidative rearrangements in modifying the core structure of diaryl ketones to access different classes of compounds.

Table 1: Examples of Oxidative Rearrangement of α,β-Unsaturated Ketones

Reactant Substituent Reagents Product Yield (%)
4-Methoxy I₂, TBHP, DMSO 1-(4-methoxyphenyl)-2-phenylethane-1,2-dione 86
4-Methyl I₂, TBHP, DMSO 1-phenyl-2-(p-tolyl)ethane-1,2-dione 84
4-Chloro I₂, TBHP, DMSO 1-(4-chlorophenyl)-2-phenylethane-1,2-dione 78
4-Fluoro I₂, TBHP, DMSO 1-(4-fluorophenyl)-2-phenylethane-1,2-dione 75

Data sourced from studies on iodine-mediated oxidative rearrangements. nih.gov

Electrophilic Aromatic Substitution on Methoxy-Substituted Phenyl Rings

The structure of this compound contains two phenyl rings, each substituted with a methoxy group. These aromatic rings are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org The rate and regioselectivity of these substitution reactions are profoundly influenced by the nature of the substituents already present on the benzene (B151609) ring. wikipedia.orgvanderbilt.edu

The methoxy group (–OCH₃) is a powerful activating group in electrophilic aromatic substitution reactions. vanderbilt.edu Its presence dramatically increases the rate of reaction compared to unsubstituted benzene. lumenlearning.commsu.edu For instance, anisole (B1667542) (methoxybenzene) undergoes electrophilic substitution at a rate approximately ten thousand times faster than benzene. lumenlearning.commsu.edu This significant rate enhancement is attributed to the electronic effects of the methoxy substituent.

The influence of the methoxy group is a combination of two opposing effects: the inductive effect and the resonance effect. lumenlearning.com

Inductive Effect: The oxygen atom is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond (an electron-withdrawing inductive effect), which tends to deactivate the ring. lumenlearning.com

Resonance Effect: The oxygen atom has non-bonding valence electron pairs that can be delocalized into the aromatic π-system (an electron-donating resonance effect). lumenlearning.commsu.edu This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles. vanderbilt.edu

For the methoxy group, the electron-donating resonance effect far outweighs the electron-withdrawing inductive effect. lumenlearning.commsu.edu This net donation of electron density strongly activates the aromatic ring. vanderbilt.edu

Furthermore, the methoxy group is an ortho, para-director. The resonance delocalization of the oxygen lone pairs increases the electron density specifically at the ortho and para positions. lkouniv.ac.in This stabilizes the cationic intermediate (the arenium ion or sigma complex) formed during electrophilic attack at these positions. vanderbilt.edulkouniv.ac.in Consequently, electrophiles preferentially attack the ortho and para carbons. libretexts.org While both positions are activated, the para product often predominates due to reduced steric hindrance compared to the ortho positions. lkouniv.ac.in

Table 2: Isomer Distribution in the Electrophilic Aromatic Substitution of Anisole

Reaction % Ortho Isomer % Meta Isomer % Para Isomer
Bromination 10 Trace 90
Nitration 30-40 <2 60-70
Friedel-Crafts Acylation <1 Trace >99

Data represents typical product distributions for the monosubstitution of anisole. msu.edulibretexts.org

Competitive Halogenation Pathways on the Aromatic Rings

In the context of this compound, the α-carbon is already brominated. However, the high reactivity of the two methoxy-activated phenyl rings presents the possibility of competitive halogenation pathways, where electrophilic substitution occurs on the aromatic rings themselves. lumenlearning.comlkouniv.ac.in Aromatic halogenation is a typical EAS reaction where a hydrogen atom on the ring is replaced by a halogen, such as bromine or chlorine. wikipedia.orglibretexts.org

For many aromatic compounds, this reaction requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule and generate a sufficiently strong electrophile. wikipedia.orglibretexts.org However, for highly activated rings, such as those bearing a methoxy group, catalysis may not be necessary, and the reaction can proceed rapidly. msu.edulkouniv.ac.in The bromination of anisole, for example, is very fast and readily yields a mixture of ortho- and para-bromo isomers. msu.edulibretexts.org

In the specific case of this compound, several factors would influence such a competitive reaction:

Ring Activation: Both phenyl rings are strongly activated by their respective methoxy groups, making them prime targets for electrophilic attack. lumenlearning.com

Reaction Conditions: The specific conditions under which a halogenation reaction is performed would be critical. Conditions that favor electrophilic aromatic substitution (e.g., the presence of a Lewis acid or a polar solvent) could promote halogenation on one or both of the aromatic rings. wikipedia.orgresearchgate.net

If aromatic halogenation were to occur, it would be directed to the ortho positions relative to the activating methoxy groups on each ring, as the para positions are already substituted.

Transformations and Derivatizations of 2 Bromo 1,2 Bis 4 Methoxyphenyl Ethanone As a Synthon

Synthesis of Heterocyclic Compounds

The dual electrophilic nature of 2-bromo-1,2-bis(4-methoxyphenyl)ethanone makes it an ideal precursor for condensation reactions with a wide range of dinucleophiles to form five- and six-membered heterocyclic rings.

The synthesis of thiazole (B1198619) and oxazole (B20620) rings from α-haloketones are classic and widely utilized transformations in organic chemistry. This compound is a suitable substrate for these reactions, providing access to highly substituted diaryl heterocycles.

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring. encyclopedia.pub This reaction involves the cyclocondensation of an α-haloketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. organic-chemistry.org When this compound is treated with a thioamide, the sulfur atom acts as a nucleophile, displacing the bromide. The resulting intermediate then undergoes intramolecular cyclization via the reaction of the nitrogen atom with the carbonyl carbon, followed by dehydration to yield the aromatic thiazole ring. This method allows for the formation of thiazoles with the two 4-methoxyphenyl (B3050149) groups at adjacent positions.

Similarly, oxazoles can be synthesized via the Robinson-Gabriel synthesis or the Bredereck reaction . The Bredereck synthesis involves the reaction of an α-haloketone with an amide. connectjournals.com In this process, this compound would react with a primary amide, where the initial step is the N-alkylation of the amide by the α-bromo ketone. The subsequent enolization of the ketone facilitates the cyclization by the amide oxygen, which attacks the enol ether intermediate. A final dehydration step yields the 1,3-oxazole ring, substituted with the two 4-methoxyphenyl groups.

Table 1: Representative Heterocycle Synthesis from α-Bromo Ketones
Reactant for α-Bromo KetoneResulting HeterocycleGeneral Reaction NameReference
Thiourea / ThioamideThiazoleHantzsch Synthesis encyclopedia.pub
AmideOxazoleBredereck Synthesis connectjournals.com

The construction of nitrogen-containing heterocycles like pyrroles and imidazoles is readily achieved using α-haloketone precursors.

The Hantzsch pyrrole (B145914) synthesis provides a direct route to substituted pyrroles by reacting an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. wikipedia.org In this multicomponent reaction, this compound would serve as the α-haloketone component. The reaction mechanism typically involves the initial formation of an enamine from the β-ketoester and ammonia, which then acts as a nucleophile, attacking the α-carbon of the bromo-ketone. wikipedia.org Subsequent intramolecular condensation and dehydration steps lead to the formation of a highly functionalized pyrrole ring.

For the synthesis of imidazoles , a common method involves the reaction of an α-haloketone with an amidine. researchgate.net The amidine, possessing two nitrogen atoms, acts as the N-C-N building block. The reaction with this compound proceeds by initial nucleophilic attack of one of the amidine nitrogens to displace the bromide, followed by cyclization of the second nitrogen onto the carbonyl carbon to form the imidazole (B134444) ring after dehydration. rasayanjournal.co.in Alternatively, multicomponent reactions can be employed; for instance, heating a mixture of an α-bromoacetophenone derivative, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4-trisubstituted imidazoles in a single step. organic-chemistry.org

The utility of this compound extends to the synthesis of a broader range of heterocyclic systems containing nitrogen, sulfur, or oxygen. iitg.ac.innih.gov The key is the selection of a dinucleophile where the two nucleophilic atoms can react sequentially with the two electrophilic sites of the bromo-ketone.

For example, the reaction with o-aminothiophenol can lead to the formation of benzothiazine derivatives. nih.gov In this reaction, the more nucleophilic sulfur atom of o-aminothiophenol initially displaces the bromide. The subsequent intramolecular cyclization involves the reaction of the amino group with the ketone's carbonyl group, leading to the formation of a six-membered 1,4-benzothiazine ring. This demonstrates the controlled, stepwise reactivity inherent in the α-bromo ketone scaffold. Other dinucleophiles, such as hydrazines, hydroxylamines, and ureas, can similarly be used to construct diverse heterocyclic frameworks. mdpi.comnih.govmdpi.com

Application as a Precursor in Multistep Organic Synthesis

Beyond its direct use in forming heterocycles, this compound serves as a crucial intermediate in more complex, multistep synthetic sequences.

In complex molecule synthesis, the assembly of molecular fragments is a key strategy. This compound is well-suited for this role as it can link two different nucleophilic fragments. Its two electrophilic centers can be addressed in a controlled, sequential manner.

For instance, the α-bromo position can react with a soft nucleophile (like a thiol or an enolate) in an SN2 reaction. The carbonyl group, being a harder electrophile, would remain unreacted under these conditions. This allows for the isolation of an intermediate where the first fragment has been coupled. In a subsequent step, the carbonyl group can be targeted by a different type of reagent, such as an organometallic nucleophile (e.g., a Grignard or organolithium reagent) or be used in a condensation reaction. This stepwise approach allows for the convergent synthesis of complex acyclic structures, where the 1,2-bis(4-methoxyphenyl)ethane core acts as a central scaffold connecting different parts of the final molecule.

Table 2: Reactivity Sites for Fragment Coupling
Reactive SiteType of ElectrophileTypical Nucleophilic PartnerReaction Type
α-Carbon (C-Br)SoftThiolates, Enolates, AminesSN2 Substitution
Carbonyl Carbon (C=O)HardOrganometallics, Hydrides, AminesNucleophilic Addition / Condensation

The rigid diarylethanone framework of this compound and its two reactive sites make it a potential starting point for the synthesis of complex polycyclic and spirocyclic architectures.

Spirocycles , which contain two rings connected by a single common atom, can be envisioned through intramolecular cyclization strategies. mdpi.com For example, the α-position could be alkylated with a reagent containing a tethered nucleophile. This new intermediate, now containing a nucleophilic group at a suitable distance, could undergo an intramolecular reaction where the tethered nucleophile attacks the carbonyl carbon. This cyclization would form a new ring, with the former α-carbon becoming the spiro center. The feasibility of such a reaction depends on the length and nature of the tether to allow for favorable ring formation (e.g., 5- or 6-membered rings).

The synthesis of polycyclic systems can be approached by utilizing the two para-methoxyphenyl rings as anchors for further annulation reactions. For example, functional groups could be introduced onto the aromatic rings via electrophilic aromatic substitution. These new functional groups could then participate in intramolecular cyclizations, such as a Friedel-Crafts reaction, to form additional fused rings, ultimately building a complex polycyclic aromatic or hydroaromatic system. While specific examples for this compound are not widely documented, the principles of intramolecular Heck reactions or other palladium-catalyzed cyclizations on suitably functionalized derivatives represent a viable strategy for constructing such complex scaffolds. nih.gov

Generation of Reactive Organometallic Species from this compound

The presence of a bromine atom alpha to the carbonyl group in this compound makes it a valuable precursor for the generation of various reactive organometallic species. These intermediates, including enolates, organozinc reagents, and others, serve as powerful synthons in carbon-carbon and carbon-heteroatom bond-forming reactions.

Formation of Enolates and Enol Silyl (B83357) Ethers

The acidity of the proton on the carbon bearing the bromine in α-halo ketones is increased, facilitating the formation of enolates upon treatment with a suitable base. chemistrysteps.com However, the formation of enolates from α-bromo ketones under basic conditions must be carefully controlled, as competing reactions such as polyhalogenation or Favorskii rearrangement can occur. chemistrysteps.comopenochem.org The enolate derived from this compound can exist as a resonance-stabilized species, with the negative charge delocalized between the carbon and oxygen atoms. This enolate is a potent nucleophile, capable of reacting with a variety of electrophiles. masterorganicchemistry.com

Silyl enol ethers can be synthesized from α-halo carbonyl compounds. One method involves a salt-free stereoselective synthesis that generates tetramethylpyrazine and trimethylsilyl (B98337) halides as byproducts, which are easily removable. organic-chemistry.org This approach allows for one-pot transformations of the in situ generated silyl enol ethers into other functionalized carbonyl compounds. organic-chemistry.org The general strategy for the formation of silyl enol ethers from an enolizable carbonyl compound involves reaction with a silyl electrophile, such as trimethylsilyl chloride, in the presence of a base. wikipedia.org For α-bromo ketones, this reaction provides a pathway to a stable enol derivative that can be isolated and used in subsequent reactions.

Table 1: Conditions for Enolate and Silyl Enol Ether Formation from α-Halo Ketones

Starting MaterialReagentsProductReference
α-Halo KetoneStrong Base (e.g., LDA)Enolate masterorganicchemistry.com
α-Halo Carbonyl Compound2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)-1,4-dihydropyrazineSilyl Enol Ether organic-chemistry.org
Enolizable KetoneTrimethylsilyl Chloride, Base (e.g., Triethylamine)Silyl Enol Ether wikipedia.org

Organozinc and Related Organometallic Reagents for Cross-Coupling

The reaction of α-bromo ketones with metallic zinc is a classic method for generating organozinc reagents, specifically zinc enolates, in a process known as the Reformatsky reaction. wikipedia.orgwikipedia.org This reaction involves the oxidative insertion of zinc into the carbon-bromine bond. wikipedia.org The resulting organozinc reagent, a Reformatsky enolate, is less reactive than corresponding lithium or Grignard reagents, which allows for excellent chemoselectivity, particularly in reactions with carbonyl compounds. wikipedia.orgcolab.ws The formation of these zinc enolates from α-bromo ketones like this compound provides a nucleophilic species that can participate in various coupling reactions. colab.ws The use of highly activated zinc, such as Rieke® Zinc, can facilitate the direct reaction with alkyl bromides and tolerate a range of functional groups. sigmaaldrich.com

Recent advances have also demonstrated the generation of heteroleptic organozinc compounds from alkyl bromides by the direct insertion of zinc dust, a process that can be essential for subsequent multicomponent coupling reactions. beilstein-journals.orgnih.gov

Table 2: Generation of Organozinc Reagents from α-Bromo Carbonyl Compounds

Starting MaterialReagentOrganometallic SpeciesReaction TypeReference
α-Halo Ester/KetoneZinc DustZinc EnolateReformatsky Reaction wikipedia.orgcolab.ws
Alkyl BromideZinc Dust, LiClAlkylzinc BromideZincation beilstein-journals.orgnih.gov

Catalytic Cross-Coupling Reactions (e.g., Suzuki, Negishi, Sonogashira)

The organometallic species derived from this compound, or the parent compound itself, can participate in a variety of palladium- or other transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov Recent studies have shown that racemic α-bromoketones can undergo enantioconvergent Negishi cross-coupling with aryl zinc reagents, catalyzed by cobalt complexes, to produce chiral ketones with high enantioselectivity. organic-chemistry.orgacs.org This demonstrates the utility of α-bromo ketones as electrophilic partners in this type of coupling. The reaction tolerates a wide range of functional groups and sterically demanding substrates. organic-chemistry.orgacs.org Nickel-catalyzed asymmetric cross-couplings of racemic α-bromoketones with arylzinc reagents have also been developed. nih.gov

Table 3: Examples of Negishi Cross-Coupling of α-Bromoketones

α-Bromoketone SubstrateOrganozinc ReagentCatalyst SystemProduct TypeYield (%)Enantiomeric Excess (%)Reference
Racemic α-BromoketonesAryl Zinc ReagentsCoI₂, Chiral N,N,N-tridentate ligandChiral α-Aryl Ketonesup to 93up to 90 organic-chemistry.org
Racemic 2-BromopropiophenoneArylzinc ReagentsNiCl₂·glyme, Pybox ligandChiral α-Aryl KetonesGoodExcellent nih.gov

Suzuki Coupling:

The Suzuki coupling reaction typically involves the palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.org While less common for α-bromo ketones compared to aryl or vinyl halides, there are reports of the reaction of organoboranes with α-bromo ketones under the influence of a base to achieve α-alkylation of the ketone. acs.org The success of Suzuki couplings often relies on the choice of catalyst, base, and reaction conditions to facilitate the transmetalation step with the organoboron species. jst.go.jpnih.gov

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst. organic-chemistry.org The application of Sonogashira coupling to α-bromo ketones is not as straightforward. For instance, an efficient palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes has been observed to yield β,γ-alkenyl carboxamides instead of the direct Sonogashira coupling products. rsc.org This suggests that the reaction pathway may be sensitive to the specific substrate and conditions. However, the Sonogashira reaction remains a powerful tool for forming carbon-carbon bonds between sp² and sp hybridized carbons. organic-chemistry.orgscirp.org

Theoretical and Computational Studies of 2 Bromo 1,2 Bis 4 Methoxyphenyl Ethanone

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Computational methods are used to model this structure and predict how the molecule will behave in a chemical reaction.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional geometry of a molecule. nih.gov For 2-Bromo-1,2-bis(4-methoxyphenyl)ethanone, DFT calculations would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. nih.gov

The process involves performing a geometry optimization, where the algorithm systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible electronic energy. nih.gov The stability of the resulting structure is confirmed by a frequency calculation; a true energy minimum will have no imaginary frequencies. sapub.org These calculations would reveal key structural parameters, such as the orientation of the two 4-methoxyphenyl (B3050149) rings relative to the ethanone (B97240) backbone and the C-Br bond length.

Table 1: Example of Optimized Geometrical Parameters from a DFT Calculation This table is for illustrative purposes only.

Parameter Bond/Angle Calculated Value
Bond Length C=O 1.21 Å
Bond Length C-Br 1.95 Å
Bond Angle C-C(O)-C 118.5°

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. sapub.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org

For this compound, the HOMO is likely distributed across the electron-rich methoxyphenyl rings, while the LUMO is expected to be centered on the electrophilic carbonyl carbon and the carbon bearing the bromine atom. The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical stability and reactivity; a small gap suggests the molecule is more polarizable and reactive. nih.gov

Table 2: Example of FMO Energy Values This table is for illustrative purposes only.

Orbital Energy (eV) Description
LUMO -1.85 Electron accepting ability
HOMO -6.20 Electron donating ability

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity profile. These descriptors provide a more nuanced understanding than the energy gap alone. sapub.org

Chemical Hardness (η): Measures resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Harder molecules have a larger energy gap and are less reactive.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Quantifies the energy lowering when a molecule accepts a maximal number of electrons. It is calculated as ω = μ² / (2η). A higher index indicates a stronger electrophile.

These parameters would precisely characterize the electrophilic nature of the carbonyl group and the C-Br bond in this compound.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is invaluable for mapping the entire energy landscape of a chemical reaction, allowing for the step-by-step elucidation of a reaction mechanism. This includes identifying short-lived intermediates and high-energy transition states that are difficult or impossible to observe experimentally.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to the energy barrier that must be overcome for a reaction to proceed. Using computational methods, a TS structure can be located and optimized. A key feature of a true TS is that it has exactly one imaginary frequency in a vibrational analysis, which corresponds to the motion along the reaction coordinate (e.g., a bond breaking or forming).

For a reaction involving this compound, such as a nucleophilic substitution at the α-carbon, chemists would model the reactants, the proposed transition state, and the products. The activation energy (Ea) is the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reactions are rarely performed in the gas phase; the surrounding solvent can significantly influence reaction pathways and energetics. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., Polarizable Continuum Model, PCM). This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This method is computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be crucial for the reaction mechanism.

By calculating the energy barriers in different solvent models, researchers can predict how changing the solvent might alter the rate or even the outcome of a reaction involving this compound.

Conformational Analysis and Stereochemical Preferences

The conformational landscape of α-haloketones, including this compound, is a subject of significant interest in theoretical and computational chemistry due to its direct influence on the compound's reactivity and stereochemical outcomes of its reactions. While specific experimental or high-level computational studies on the conformational analysis of this compound are not extensively documented in publicly available literature, its stereochemical preferences can be inferred from studies on analogous α-haloketones and related diaryl ethanone structures.

The primary flexibility in the this compound molecule arises from the rotation around the C1-C2 single bond. This rotation dictates the relative orientation of the carbonyl group, the bromine atom, and the two 4-methoxyphenyl rings. Computational studies on simpler α-haloacetophenones suggest the existence of a rotational isomerism, primarily between cis and gauche conformations. In these conformations, there is a tendency for the halogen and the carbonyl oxygen to be eclipsed. This preference is often attributed to a combination of steric and electronic effects, including dipole-dipole interactions and hyperconjugation.

For this compound, the presence of two bulky 4-methoxyphenyl groups adds another layer of complexity to the conformational analysis. The steric hindrance between these two aromatic rings, and between the rings and the bromine atom, will play a crucial role in determining the most stable conformers. It is hypothesized that the molecule will adopt conformations that minimize these steric clashes, likely resulting in specific staggered arrangements of the phenyl rings relative to each other and to the bromine atom.

The stereochemical preferences will also be influenced by the electronic interactions between the π-systems of the aromatic rings and the carbonyl group, as well as the lone pairs of the bromine and methoxy (B1213986) oxygen atoms. These interactions can lead to the stabilization of certain conformers over others. Due to the lack of specific studies on this molecule, a hypothetical representation of possible low-energy conformers and their relative energies, based on general principles for α-haloketones, is presented below.

Table 1: Hypothetical Conformational Analysis of this compound
ConformerDihedral Angle (O=C-C-Br)Relative Energy (kcal/mol)Key Interactions
Gauche I~60°0.0Minimized steric hindrance between phenyl rings and bromine.
Gauche II~-60°0.2Slightly increased steric interaction.
Eclipsed (cis)~0°1.5Steric clash between bromine and one phenyl ring.
Eclipsed (trans)~180°2.0Significant steric repulsion between phenyl rings.

Note: The data in this table is illustrative and intended to represent the general principles of conformational analysis for this class of compounds. It is not based on direct experimental or computational results for this compound.

Structure-Reactivity Relationship (SAR) Modeling for Structural Analogues

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their physical, chemical, or biological activity. For structural analogues of this compound, SAR modeling can provide valuable insights into how modifications to the molecular structure would affect its reactivity or potential biological efficacy.

Given the structural similarity of this compound to chalcones (1,3-diaryl-2-propen-1-ones), the extensive SAR and QSAR literature on chalcone (B49325) derivatives can serve as a guide for understanding the potential structure-reactivity relationships in this system. Chalcones are known to exhibit a wide range of biological activities, and their SAR is often explored by modifying the substitution patterns on the two aromatic rings.

For analogues of this compound, a hypothetical SAR study could involve the synthesis and evaluation of a series of compounds with different substituents on the two 4-methoxyphenyl rings. The goal would be to develop a model that relates specific molecular descriptors to an observed activity. These descriptors can be electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), or hydrophobic (e.g., logP).

For instance, modifying the methoxy groups at the para-positions of the phenyl rings with electron-donating or electron-withdrawing groups would alter the electronic properties of the molecule. An electron-withdrawing group might increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. Conversely, a bulky substituent could introduce steric hindrance, affecting the accessibility of the reactive centers.

A hypothetical SAR model for a series of analogues could be represented as follows, where 'Activity' could be a measure of reaction rate or a biological endpoint.

Table 2: Hypothetical SAR Data for Analogues of this compound
Analogue (Substitution on Phenyl Rings)Electronic Descriptor (e.g., σp)Steric Descriptor (e.g., MR)Observed Activity (Relative)
4,4'-dimethoxy (parent)-0.277.871.0
4,4'-dinitro0.787.362.5
4,4'-dichloro0.236.031.8
4,4'-dimethyl-0.175.650.8

Note: The data in this table is purely illustrative to demonstrate the principles of an SAR study and does not represent actual experimental results.

Such a model, once validated, could be used to predict the activity of novel, unsynthesized analogues, thereby guiding the design of new compounds with desired properties.

Q & A

Q. What are the established synthetic routes for 2-Bromo-1,2-bis(4-methoxyphenyl)ethanone, and how do reaction conditions affect yield?

  • Methodological Answer : The compound is synthesized via Friedel-Crafts acylation followed by bromination. Two optimized routes are:
  • Route 1 (AlCl₃-mediated): 2-Bromobenzeneacetyl chloride reacts with 4-methoxyphenyl derivatives in dry chloroform with AlCl₃ as a catalyst, yielding 90% after recrystallization (melting point: 87.5–88.5°C) .
  • Route 2 (Direct Bromination): Bromine in CHCl₃ is added to 1-(4-methoxyphenyl)ethanone, achieving 85% yield after sodium bicarbonate and thiosulfate washes .
    Critical Conditions :
  • Anhydrous AlCl₃ ensures electrophilic acylation.
  • Bromine stoichiometry must be controlled to avoid over-bromination.
  • Recrystallization (MeOH or Et₂O) is essential for purity.
    Table 1 : Synthetic Methods Comparison
MethodReagentsYieldPurity Check (TLC)Reference
AlCl₃ routeAlCl₃, CHCl₃, MeOH90%Rf = 0.3 (80:20 PE:EtOAc)
Direct Br₂Br₂, NaHCO₃, Na₂S₂O₃85%N/A

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H NMR : Distinct signals include δ 8.04 (d, J = 9.5 Hz, aromatic H), δ 4.40 (s, CH₂Br), and δ 3.88 (s, OCH₃) .
  • X-ray Crystallography : Monoclinic system (space group P2₁/c) with mean C–C bond length = 1.409 Å, validated using SHELX (R factor = 0.054) .
  • Elemental Analysis : Confirms stoichiometry (e.g., C: 59.04% calculated vs. 58.98% observed) .
    Table 2 : Key Spectral Data
TechniqueCritical Peaks/ParametersReference
¹H NMRδ 8.04 (aromatic), δ 4.40 (CH₂Br)
X-raya = 7.409 Å, β = 90.32°

Advanced Research Questions

Q. How do molecular conformation and crystal packing influence X-ray diffraction data interpretation for this compound?

  • Methodological Answer : The asymmetric unit contains two independent molecules with slight torsional differences in the methoxyphenyl groups. Challenges include:
  • Disorder in Br Positions : Addressed using SHELXL restraints (ISOR/DFIX commands) .
  • Twinned Crystals : High-resolution data (d ~ 0.84 Å) and the HKLF5 format in SHELX improve refinement .
    Recommendation : Use synchrotron radiation for weakly diffracting crystals to enhance data quality .

Q. What mechanistic insights explain discrepancies in bromination efficiency across synthetic batches?

  • Methodological Answer : Discrepancies arise from:
  • Electronic Effects : Electron-donating methoxy groups direct bromination to the α-carbon, but steric hindrance from para-substituents slows kinetics .
  • Byproduct Formation : Over-bromination yields 2,2-dibromo derivatives, detectable via HPLC (C18 column, MeOH:H₂O = 70:30).
    Mitigation :
  • Use in-situ quenching (Na₂S₂O₃) to halt reaction at mono-bromination .
  • Monitor reaction progress with TLC (PE:EtOAc = 80:20) .

Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to predict electrophilic sites for substitution .
  • Docking Studies : The ketone group interacts with enzyme active sites (e.g., pteridine reductase), guiding substitutions at the bromine or methoxy positions .
    Case Study : Replacing Br with Cl (as in 2-chloro analogs) reduces steric bulk, enhancing binding to Trypanosoma brucei targets .

Data Contradiction Analysis

Q. How to resolve conflicting melting point reports (e.g., 87.5°C vs. 128°C) in literature?

  • Methodological Answer : Discrepancies arise from:
  • Polymorphism : Recrystallization solvents (MeOH vs. Et₂O) yield different crystalline forms .
  • Impurities : Unreacted starting material (detectable via GC-MS) elevates observed melting points.
    Protocol :

Repeat synthesis with strict stoichiometry.

Characterize purity via DSC and HPLC.

Compare with single-crystal XRD data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.